Tert-butyl cubane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl cubane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-12(2,3)15-11(14)13-8-5-4-6(8)10(13)7(4)9(5)13/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGAQRSMRWWMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12C3C4C1C5C4C3C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Physical Properties
The synthesis of tert-butyl cubane-1-carboxylate typically starts from cubane-1-carboxylic acid, which itself is derived from cubane-1,4-dicarboxylic acid. The latter is a key intermediate in many cubane (B1203433) syntheses and can be produced on a larger scale. ic.ac.uk
A common method for the synthesis of this compound involves the esterification of cubane-1-carboxylic acid. This can be achieved by reacting the carboxylic acid with a tert-butylating agent. One classical approach involves converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with tert-butyl alcohol in the presence of a base like pyridine (B92270). blogspot.com
An alternative and often more direct method is the reaction of the carboxylic acid with a reagent that facilitates the direct formation of the tert-butyl ester.
The physical properties of this compound are influenced by both the rigid cubane core and the tert-butyl ester group.
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₂ uni.lu |
| Molecular Weight | 204.26 g/mol |
| Monoisotopic Mass | 204.11504 Da uni.lu |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Characterization
The structure of tert-butyl cubane-1-carboxylate can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cubane (B1203433) cage and the tert-butyl group. The seven protons on the cubane core will appear in the aliphatic region, likely as complex multiplets due to the rigid, highly coupled spin system. The nine protons of the tert-butyl group will give a characteristic singlet at a higher field (lower ppm value).
¹³C NMR: The carbon NMR spectrum will show signals for the eight carbons of the cubane cage and the carbons of the tert-butyl ester group. The carbonyl carbon of the ester will appear at a characteristic downfield shift. The quaternary carbon of the tert-butyl group and the methyl carbons will also be readily identifiable. The eight carbons of the cubane cage will give rise to distinct signals, reflecting their unique chemical environments in the monosubstituted framework.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the region of 1720-1740 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations of the cubane cage and the tert-butyl group, as well as C-O stretching vibrations of the ester.
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the tert-butyl group, the carboxylate group, or fragmentation of the cubane cage itself, providing further structural information.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
|---|---|
| ¹H NMR | Complex multiplets for cubane protons; Singlet for tert-butyl protons. |
| ¹³C NMR | Signals for cubane carbons; Carbonyl carbon signal; Quaternary and methyl carbon signals for the tert-butyl group. |
| IR Spectroscopy | Strong C=O stretch (~1730 cm⁻¹); C-H and C-O stretches. |
| Mass Spectrometry | Molecular ion peak; Fragmentation peaks corresponding to loss of tert-butyl and carboxylate groups. |
Reactivity and Thermal Stability
The reactivity of tert-butyl cubane-1-carboxylate is characterized by the chemistry of both the cubane (B1203433) core and the ester functional group.
The cubane cage is known to be kinetically stable, and many functional group transformations can be carried out on substituents without disrupting the cage structure. wordpress.comic.ac.uk The ester group of this compound can undergo hydrolysis under acidic conditions to yield cubane-1-carboxylic acid. This reaction is a key step in using this compound as a synthetic intermediate.
The C-H bonds on the cubane cage can undergo substitution reactions, although this can sometimes be challenging due to the unique hybridization of the carbon orbitals. wikipedia.org Metalation reactions, often directed by a functional group, can be used to introduce other substituents onto the cage. ic.ac.uk
Cubane and its derivatives are known for their remarkable thermal stability, despite their high strain energy. Cubane itself is stable up to around 220 °C. acs.org The presence of the tert-butyl carboxylate group is not expected to significantly decrease the thermal stability of the core structure under normal conditions. However, at very high temperatures, decomposition would likely involve the fragmentation of the cubane cage, releasing a significant amount of energy. scientificupdate.com The thermolysis of a related compound, tert-butyl cubanepercarboxylate, has been studied to generate the cubyl radical. acs.org
Computational and Theoretical Studies
Foundational Synthetic Pathways to the Cubane Core Intermediates
The journey to any cubane derivative begins with the synthesis of the cubane skeleton itself. The classic synthesis, first reported by Philip Eaton and Thomas Cole in 1964, established the groundwork, which has since been refined into more efficient routes. wikipedia.orgic.ac.uk These pathways generate key intermediates, such as cubane-1,4-dicarboxylic acid, which serve as versatile starting points for further functionalization. ic.ac.ukbiosynth.com
The construction of the cubane framework is a landmark in organic synthesis, notable for its use of elegant and powerful reactions to build the complex, cage-like structure.
Diels-Alder Dimerization: The synthesis traditionally starts from 2-cyclopentenone, which is converted into 2-bromocyclopentadienone. wikipedia.org This reactive diene is not stable and spontaneously undergoes a Diels-Alder [4+2] cycloaddition with itself to form a dimer. wikipedia.orgblogspot.com This reaction is a crucial first step as it efficiently assembles a significant portion of the carbon skeleton.
Photochemical [2+2] Cycloaddition: The endo isomer of the Diels-Alder adduct is the key precursor for the next step. wikipedia.org With its two double bonds held in close proximity, this molecule is perfectly primed for an intramolecular photochemical [2+2] cycloaddition. petrolpark.co.uk Upon irradiation with ultraviolet light, the two alkene groups react to form two new carbon-carbon bonds, closing the cage and establishing the homocubane framework. wikipedia.orgvapourtec.com This light-induced reaction is one of the most critical steps in forming the cubane core. total-synthesis.com Recent studies have explored the use of photosensitizers like benzophenone (B1666685) to allow this key step to proceed with longer wavelength UV light. reddit.com
With the caged skeleton formed, subsequent reactions modify the structure to introduce the first stable functional groups, typically carboxylic acids.
Favorskii Rearrangement: The caged intermediate containing a bromoketone group is subjected to a Favorskii rearrangement using a base like potassium hydroxide. wikipedia.org This reaction involves the formation of a cyclopropanone (B1606653) intermediate and results in a ring contraction, converting the six-membered rings of the intermediate into five-membered rings and, crucially, forming a carboxylic acid group. wikipedia.orgtotal-synthesis.com In the synthesis of cubane-1,4-dicarboxylic acid, a double Favorskii rearrangement is employed on a dibromodiketone intermediate to install both carboxylic acid groups symmetrically at opposite corners of the cube. ic.ac.uktotal-synthesis.com
Targeted Synthesis of Monofunctionalized Cubane Carboxylates
To synthesize this compound, the symmetrically substituted cubane-1,4-dicarboxylic acid must first be converted into a monofunctionalized intermediate, namely cubane-1-carboxylic acid.
The final step in the synthesis is the formation of the tert-butyl ester. This is typically achieved through standard esterification procedures, starting from cubane-1-carboxylic acid.
The most common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk For the target molecule, this involves the reaction of cubane-1-carboxylic acid with tert-butanol (B103910) and a strong acid catalyst like sulfuric acid. The reaction is an equilibrium process, and often a large excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com
An alternative route involves activating the carboxylic acid, for instance, by converting it to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂). blogspot.comacs.org This highly reactive acyl chloride can then be reacted with tert-butanol to form the ester. This method avoids the equilibrium limitations of the Fischer esterification.
The table below summarizes a typical Fischer esterification reaction.
| Reactants | Reagents | Product | Byproduct |
| Cubane-1-carboxylic acid, tert-Butanol | Acid Catalyst (e.g., H₂SO₄) | This compound | Water |
Achieving a single functional group on the cubane cage requires a regioselective approach, most commonly starting from the readily available cubane-1,4-dicarboxylic acid. biosynth.com One strategy involves a partial or statistical reaction, where one equivalent of a reagent is used with the hope of selectively reacting only one of the two acid groups, followed by a potentially challenging separation of mono-substituted, di-substituted, and unreacted starting material.
A more controlled method involves converting the diacid to a cyclic anhydride (B1165640). The subsequent ring-opening of this anhydride with a nucleophile can provide a monofunctionalized derivative. Another reported strategy is the selective hydrolysis of one ester group from a diester, such as dimethyl cubane-1,4-dicarboxylate, using a single equivalent of a base. total-synthesis.com A Barton decarboxylation can then be used to remove the resulting carboxylic acid group, leaving a mono-esterified cubane. total-synthesis.com
Advanced Synthetic Methodologies for Cubane Scaffolds
While the synthesis of 1,4-disubstituted and related monofunctionalized cubanes is well-established, modern organic synthesis has sought more direct and versatile methods for creating diverse cubane derivatives. These advanced methodologies often focus on the direct functionalization of the cubane C-H bonds, which are typically unreactive.
C-H Functionalization: Recent breakthroughs have enabled the direct, late-stage functionalization of the cubane core. Palladium-catalyzed C-H metalation and subsequent arylation have been developed, allowing for the programmed, regioselective introduction of various aryl groups to form mono-, di-, tri-, and even tetra-arylated cubanes. rsc.org Novel photochemical methods also permit selective C-H functionalization, providing access to 1,3- and 1,2-disubstituted cubane isomers, which were previously difficult to obtain. biosynth.com
Cross-Coupling Reactions: Copper-mediated cross-coupling reactions have emerged as a powerful tool for installing nitrogen, carbon, and trifluoromethyl groups onto the cubane scaffold without decomposing the strained cage. biosynth.com Furthermore, redox-active esters derived from cubane carboxylic acids have been used in iron-catalyzed cross-coupling reactions to form C-C bonds. nih.gov
Electrochemical Methods: The Hofer-Moest reaction, an electrochemical oxidative decarboxylation, has been successfully applied to cubane carboxylic acids under flow conditions to directly synthesize alkoxy cubanes, demonstrating a scalable and chemoselective method for cubane functionalization. nih.gov
These advanced techniques are expanding the synthetic toolbox, making a wider array of complex cubane derivatives accessible for applications in materials science and medicinal chemistry. biosynth.comrsc.org
C-H Functionalization via Metalation and Catalysis
Direct functionalization of the cubane C-H bond is a formidable challenge due to its high bond dissociation energy (approximately 105 kcal/mol) and significant s-character. researchgate.netsci-hub.se Despite these hurdles, methods involving metalation and catalysis have been developed to forge new bonds directly on the cubane skeleton.
A primary strategy is ortho-directed metalation. In this approach, a functional group, typically an amide derived from the corresponding carboxylic acid, directs a strong base to deprotonate an adjacent C-H bond. This process, often using lithium amide bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), generates a cubyl anion. This reactive intermediate can then be trapped by various electrophiles. To enhance reactivity, the lithiated species is often converted to a more nucleophilic organometallic reagent via transmetalation with metal salts like zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂). dtic.milresearchgate.net This methodology has been successfully used for the synthesis of multi-substituted cubanes. researchgate.net
Recent advancements have also explored transition-metal-catalyzed C-H activation. These methods aim for the direct oxidative insertion of a transition metal into a cubane C-H bond, which is challenging due to the steric hindrance of the methine C-H bond and the potential for the metal to induce skeletal rearrangement of the strained cubane core. researchgate.net Radical-based strategies have also been employed, such as the photochemical radical chlorocarbonylation of dimethyl 1,4-cubanedicarboxylate with oxalyl chloride, which allows for the introduction of a new carbonyl group at the C-2 position. sci-hub.se
| Directing Group | Reagents | Electrophile | Product Type | Ref. |
| -CON(Me)t-Bu | 1. LiTMP/THF 2. MgBr₂/Et₂O | CO₂ | Carboxylation | dtic.mil |
| -CON(i-Pr)₂ | 1. LiTMP/THF 2. MgBr₂/Et₂O | CO₂ | Carboxylation | dtic.mil |
| -CON(Et)t-Bu | 1. LiTMP 2. ZnCl₂ | Benzoyl Chloride | Acylation | researchgate.net |
| -CON(c-Hex)₂ | 1. s-BuLi/TMEDA 2. CuCN·2LiCl | Aryl Iodide | Arylation | researchgate.net |
Electrochemical Synthesis Pathways for Cubane Derivatives
Electrochemical methods offer a powerful and often milder alternative for the functionalization of cubane carboxylic acids. The Hofer-Moest reaction, an anodic oxidative decarboxylation, has been successfully applied to cubane systems. nih.govnih.gov In this process, the cubane carboxylic acid is electrochemically oxidized at the anode. This oxidation facilitates the loss of carbon dioxide and generates a highly reactive cubyl cation intermediate. This cation is then immediately trapped by a nucleophilic solvent molecule, such as an alcohol, to yield the corresponding alkoxycubane. nih.govresearchgate.net
A significant advantage of this electrochemical approach is its compatibility with other potentially oxidizable functional groups, demonstrating the mildness of the reaction conditions. nih.govnih.gov Furthermore, the use of flow electrolysis cells allows for safe and straightforward scaling of the reaction, enabling gram-scale synthesis in a laboratory setting. nih.gov This method represents the first direct electrochemical functionalization of the cubane ring system. nih.govnih.gov
| Starting Material | Alcohol (Solvent/Nucleophile) | Product | Yield | Ref. |
| Cubane-1-carboxylic acid | Methanol (MeOH) | Methoxycubane | 51% | nih.gov |
| Cubane-1-carboxylic acid | Isopropanol (i-PrOH) | Isopropoxycubane | 53% | nih.gov |
| Cubane-1-carboxylic acid | tert-Butanol (t-BuOH) | tert-Butoxycubane | 46% | nih.gov |
| 4-Cyanocubane-1-carboxylic acid | Methanol (MeOH) | 4-Cyano-1-methoxycubane | 60% | nih.gov |
| 4-Acetylcubane-1-carboxylic acid | Methanol (MeOH) | 4-Acetyl-1-methoxycubane | 41% | nih.gov |
Decarboxylative Approaches in Cubane Derivatization
Beyond electrochemical methods, several other decarboxylative strategies are pivotal in cubane chemistry. These reactions leverage the carboxylic acid group as a synthetic handle that can be removed to install other functionalities.
One prominent method involves the conversion of the carboxylic acid into a redox-active ester (RAE), such as an N-hydroxyphthalimide (NHP) ester. These RAEs are effective precursors for radical-based transformations. For instance, in the presence of an iron catalyst, these esters can undergo decarboxylative cross-coupling with aryl Grignard reagents to form cubyl-aryl C-C bonds. nih.gov
Classical methods such as the Barton decarboxylation have also been adapted for cubane synthesis. This reaction involves the photochemical decomposition of a thiohydroxamate ester derived from the carboxylic acid, which generates a cubyl radical that is subsequently trapped to yield the decarboxylated product. wikipedia.org Another approach is the thermal degradation of a tert-butyl perester, formed from the reaction of the corresponding acid chloride with tert-butyl hydroperoxide. ic.ac.ukwikipedia.org
More recently, the synergistic combination of photoredox and transition metal catalysis has enabled novel decarboxylative C-N couplings. This dual catalytic system allows for the coupling of abundant alkyl carboxylic acids with a wide variety of nitrogen nucleophiles, including amides and anilines, at room temperature. princeton.edu These modern methods significantly expand the toolkit for creating diverse and complex cubane derivatives from their carboxylate precursors.
| Method | Precursor | Reagents | Bond Formed | Ref. |
| Fe-Catalyzed Coupling | Redox-Active Ester | Fe(acac)₃, Aryl-MgBr | C-C (Aryl) | nih.gov |
| Barton Decarboxylation | Thiohydroxamate Ester | Light (hν), H-donor | C-H | wikipedia.org |
| Perester Decomposition | tert-Butyl Perester | Heat | C-H | ic.ac.ukwikipedia.org |
| Photoredox C-N Coupling | Carboxylic Acid | Ir-photocatalyst, Cu-catalyst, N-nucleophile | C-N | princeton.edu |
Intrinsic Chemical Reactivity of the Cubane Core with Carboxylate Functionality
The chemical behavior of cubane-1-carboxylates is a blend of the properties of the strained cage and the attached functional group. The cubane skeleton itself is a highly strained system, with C-C-C bond angles forced to 90° instead of the ideal 109.5° for sp³ hybridized carbon. wikipedia.org Despite this strain, the molecule is kinetically stable due to the absence of easy decomposition pathways. blogspot.comwikipedia.org
The introduction of a carboxylate group, such as in this compound, provides a site for predictable chemical reactions. Functional groups on the cubane system are known to be "exceedingly well-behaved," meaning they undergo most typical functional group transformations successfully, much like they would on a standard, less-strained molecule. ic.ac.uk The carboxylate group is primarily a site for nucleophilic acyl substitution after conversion to a more reactive derivative, and the tert-butyl ester can be readily hydrolyzed under acidic conditions to yield the parent cubane-1-carboxylic acid.
The carboxylate moiety, being an electron-withdrawing group, can influence the reactivity of the cubane cage itself. This electronic effect is particularly evident in metal-catalyzed reactions, where the presence of such groups can inhibit or direct certain rearrangements of the cage structure. nih.govelte.hu For instance, electron-withdrawing groups tend to slow down the silver(I)-catalyzed rearrangement of cubanes to cuneanes. nih.gov The acidity of the cubane C-H protons is also affected; the cage is slightly acidic, and the presence of additional electron-withdrawing groups can significantly enhance this property, facilitating metalation at positions ortho to the activating group. wikipedia.orgic.ac.uk
Derivatization and Further Functionalization of the Carboxylate Group
The carboxylate function is a versatile anchor for the synthesis of a wide array of cubane derivatives. This allows for the elaboration of the cubane scaffold, which is of significant interest for applications in medicinal chemistry where it can act as a rigid, three-dimensional bioisostere for a benzene ring. princeton.edunih.govprinceton.edu
A primary and extensively used transformation for cubane-1-carboxylates is their conversion to amides. This is typically achieved by first hydrolyzing the ester, such as this compound, to the free carboxylic acid. This acid is then "activated" and coupled with a primary or secondary amine. fishersci.co.uk This amidation is one of the most common reactions used in drug discovery and medicinal chemistry. nih.gov
A variety of modern coupling reagents can be employed for this purpose, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole). nih.govorganic-chemistry.org The direct coupling of metal carboxylate salts with amines using HBTU has also been shown to be an efficient method. researchgate.netnih.gov These amide coupling reactions have been the traditional and dominant method for synthesizing all cubane-containing drug candidates. princeton.edu
The resulting cubane amides are not just final products; they can serve as intermediates for further synthesis. For example, cubane amides have been used in subsequent reactions to generate more complex structures, including the synthesis of various heterocycles attached to the cubane core. nih.govchemrxiv.org
| Coupling Reagent System | Description | Typical Conditions | Reference |
|---|---|---|---|
| EDC/HOBt | A carbodiimide-based method where EDC activates the carboxylic acid, and HOBt is added to form a more reactive ester and suppress side reactions. | EDC, HOBt, base (e.g., DIPEA or Et3N) in a solvent like DMF or CH2Cl2. | nih.gov |
| HATU | A highly effective uronium-based reagent known for rapid coupling and suitability for sterically hindered or electron-deficient amines. | HATU, base (e.g., DIPEA) in a polar aprotic solvent like DMF. | nih.gov |
| HBTU | Another common uronium-based reagent, often used for its efficiency in forming peptide bonds and other amides. | HBTU, base (e.g., Hünig's base) in a solvent like THF. | organic-chemistry.orgresearchgate.net |
| Acyl Chloride Formation | The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The isolated acyl chloride then reacts with the amine. | 1. SOCl2 or oxalyl chloride. 2. Amine, base (e.g., pyridine or Et3N). | fishersci.co.uk |
While functionalizing the carboxylate group is straightforward, selectively introducing new substituents directly onto the cubane cage's C-H bonds presents a greater challenge. ic.ac.uk However, methodologies have been developed to achieve this, expanding the chemical space accessible from cubane-1-carboxylate precursors.
Radical-mediated reactions have proven effective for this purpose. For example, a UV-light-initiated radical chlorination of dimethyl cubane-1,4-dicarboxylate using tert-butyl hypochlorite (B82951) (t-BuOCl) in carbon tetrachloride leads preferentially to a monochlorinated product, along with smaller amounts of dichlorinated derivatives. acs.org Similarly, a practical procedure for the direct radical-mediated chlorocarbonylation of 1,4-cubanedicarboxylate esters provides access to 2-substituted derivatives, which can be further differentiated. acs.org These methods allow for the controlled introduction of new functional groups at positions adjacent to the existing carboxylates, creating highly functionalized cubane systems.
| Reaction | Reagents | Product Type | Reference |
|---|---|---|---|
| Radical Chlorination | t-BuOCl, UV light (450 W Hg lamp), CCl4 | Chlorinated cubane dicarboxylate | acs.org |
| Photochemical Chlorocarbonylation | Oxalyl chloride, UV light | 2-(Chlorocarbonyl)cubane-1,4-dicarboxylate | acs.org |
| Ortho Metalation | LiTMP/MgBr2-Etherate, then CO2 | Carboxylation ortho to an activating group (e.g., amide) | ic.ac.ukdtic.mil |
Rearrangement and Isomerization Chemistry of Cubane-Derived Systems
The high strain inherent in the cubane framework makes it susceptible to skeletal rearrangements, often catalyzed by transition metals. These transformations lead to various isomers and are a fundamental aspect of cubane chemistry.
Cubanes can undergo valence isomerization, a type of pericyclic reaction where sigma bonds are reorganized. A well-known example is the rhodium(I)-catalyzed isomerization of cubane to syn-tricyclooctadiene, which can further decompose thermally to cyclooctatetraene (COT). wikipedia.orgnih.gov This isomerization pathway is a significant consideration in cubane chemistry, as it represents a common decomposition route. princeton.edu
The propensity for metal-catalyzed valence isomerization has historically hindered the development of cross-coupling reactions on the cubane scaffold. nih.govprinceton.edu Many common cross-coupling catalysts, such as those based on palladium and nickel, can facilitate this strain-releasing decomposition, leading to cuneane or cyclooctatetraene products instead of the desired coupled product. princeton.edu This challenge has led to research into alternative catalytic systems, such as copper, which are less prone to promoting these rearrangements. nih.govprinceton.edu
One of the most studied transformations of the cubane skeleton is its rearrangement to its valence isomer, cuneane. blogspot.com This reaction is efficiently catalyzed by various metal ions, most notably silver(I) (Ag⁺) and palladium(II) (Pd²⁺). nih.govelte.hu The mechanism is thought to involve the oxidative addition of the metal ion into a strained C-C bond of the cubane cage, followed by rearrangement. elte.hu
The regioselectivity of the cubane-to-cuneane rearrangement is highly dependent on the electronic properties of the substituents on the cubane ring. nih.govchemrxiv.org This provides a powerful tool for directing the synthesis of specific cuneane isomers.
Electron-Withdrawing Groups (EWGs): When cubanes are substituted with one or more EWGs, such as esters (e.g., -CO₂Me, -CO₂tBu), amides, or cyano groups, the rearrangement catalyzed by Ag(I) selectively yields 2,6-disubstituted cuneanes. nih.govnih.gov
Electron-Donating Groups (EDGs): Conversely, if the cubane contains at least one electron-donating group, the rearrangement favors the formation of 1,3-disubstituted cuneanes. nih.govchemrxiv.org
For example, the silver(I)-catalyzed rearrangement of 1,4-di-tert-butyl cubane-1,4-dicarboxylate proceeds in high yield to the corresponding 2,6-disubstituted cuneane. chemrxiv.org This predictable electronic control makes the rearrangement a valuable synthetic route to specifically substituted cuneane scaffolds, which are also being investigated as potential bioisosteres. nih.govnih.gov
Spectroscopic Analysis in Cubane Chemistry
Spectroscopic methods are fundamental in the routine analysis of cubane derivatives. They provide detailed information about the molecular structure, bonding environments, and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of cubane derivatives. Unsubstituted cubane exhibits a remarkably simple NMR spectrum due to its high symmetry, showing a single peak in both ¹H and ¹³C NMR spectra. reddit.com The introduction of a substituent, such as the tert-butyl carboxylate group, breaks this symmetry, resulting in more complex but highly informative spectra.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cubane cage and the tert-butyl group. The nine protons of the tert-butyl group typically appear as a sharp singlet, while the seven protons on the cubane cage would present as a set of multiplets due to their different chemical environments and spin-spin coupling. Similarly, the ¹³C NMR spectrum would display unique resonances for the quaternary carbon of the tert-butyl group, the methyl carbons, the carbonyl carbon, and the individual carbons of the cubane cage. The chemical shifts provide critical information about the electronic environment of each nucleus. researchgate.netnanalysis.com
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Type of Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -C(CH₃)₃ | ~1.5 | Singlet |
| ¹H | Cubane-H | 3.9 - 4.2 | Multiplets |
| ¹³C | -C (CH₃)₃ | ~80 | Singlet |
| ¹³C | -C(C H₃)₃ | ~28 | Singlet |
| ¹³C | C =O | ~170 | Singlet |
| ¹³C | Cubane-C | 45 - 55 | Multiple Signals |
Note: Predicted values are based on typical shifts for tert-butyl esters and cubane derivatives.
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are indispensable for identifying functional groups and confirming the molecular mass of this compound.
Infrared (IR) Spectroscopy: IR analysis is used to identify the characteristic vibrational frequencies of the molecule's functional groups. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester is expected in the region of 1700-1725 cm⁻¹. Other significant peaks include those for C-H stretching of the cubane cage protons (around 3000 cm⁻¹) and the C-C bond vibrations of the strained cage, which appear at lower frequencies. illinois.eduic.ac.ukresearchgate.net
Mass Spectrometry (MS): MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, confirming its elemental composition. The molecular ion peak [M]⁺ for this compound (C₁₃H₁₆O₂) would correspond to a mass-to-charge ratio (m/z) of 204.11. uni.lu Common fragmentation pathways may include the loss of the tert-butyl group (-57 amu) or the entire tert-butoxycarbonyl group.
Table 2: Key IR and MS Data for this compound
| Technique | Feature | Expected Value/Observation | Significance |
| IR | Carbonyl (C=O) Stretch | 1700-1725 cm⁻¹ | Confirms presence of the ester group. |
| IR | Cubane C-H Stretch | ~3000 cm⁻¹ | Indicates C-H bonds on the cage. |
| MS | Molecular Ion [M]⁺ | m/z = 204.11 | Confirms molecular formula C₁₃H₁₆O₂. uni.lu |
| MS | Major Fragment | m/z = 147 | Corresponds to the loss of the tert-butyl group. |
X-ray Diffraction Studies of Cubane Derivatives
While spectroscopic methods provide inferential data about connectivity and functional groups, X-ray diffraction offers direct visualization of the molecular structure in three dimensions.
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the molecular structure of crystalline solids. mdpi.com For cubane derivatives, this technique is crucial for providing conclusive proof of the cage's integrity and for precisely measuring bond lengths and angles that are characteristic of this highly strained system. researchgate.netacs.org
A successful analysis of a this compound single crystal would yield precise coordinates for each atom. This data would confirm the near-90° bond angles within the carbon cube, a hallmark of the cubane framework, and detail the geometry and orientation of the tert-butyl carboxylate substituent relative to the cage. wikipedia.org These structural parameters are vital for understanding the molecule's reactivity and physical properties.
Table 3: Expected Structural Parameters from Single-Crystal X-ray Diffraction
| Parameter | Atoms Involved | Expected Value | Significance |
| Bond Angle | C-C-C (within cage) | ~90° | Defines the cubic geometry and high strain. wikipedia.org |
| Bond Length | C-C (within cage) | ~1.55 Å | Characterizes the carbon-carbon bonds of the cubane cage. |
| Bond Length | Cubane-C — C(O) | ~1.50 Å | Defines the link to the carboxylate substituent. |
| Torsion Angle | C-C-C-O | Varies | Describes the conformation of the ester group. |
Advanced In Situ and Operando Characterization Methods for Cubane Transformation Studies
To study the dynamic behavior of cubane derivatives during chemical reactions, advanced characterization methods that can monitor structural and electronic changes in real-time are employed.
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful synchrotron-based techniques that provide element-specific information about the electronic structure and local coordination environment of atoms.
X-ray Absorption Spectroscopy (XAS): XAS, particularly the Near-Edge X-ray Absorption Fine Structure (NEXAFS) region, probes the transition of core electrons to unoccupied electronic states. aps.org This technique is highly sensitive to the geometry and strain of molecules. Studies on a series of carbon cage molecules, including cubane, have demonstrated that molecular shape and strain induce dominant features in the XAS spectra. aip.org For this compound, XAS at the carbon K-edge could be used as an in situ probe to monitor transformations. Any reaction that alters the cubane cage's structure or the bonding of the carboxylate group would lead to detectable shifts in the absorption spectrum, providing insights into the reaction mechanism. aip.org
X-ray Emission Spectroscopy (XES): XES is complementary to XAS and probes the occupied valence orbitals by measuring the energy of photons emitted as electrons fill a core-hole. nih.govrsc.org By providing a map of the occupied molecular orbitals, XES can reveal detailed information about bonding and charge distribution. nih.gov The combination of in situ XAS and XES would offer a comprehensive picture of the changes in both unoccupied and occupied electronic states during a chemical transformation of this compound, yielding a deeper understanding of its reactivity.
Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.org For this compound, XPS provides critical data for structural elucidation and purity assessment by probing the core-level electron binding energies of its constituent atoms: carbon and oxygen. The distinct chemical environments of the carbon atoms within the cubane cage, the tert-butyl group, and the carboxylate linker, as well as the oxygen atoms of the ester functionality, give rise to a characteristic XPS spectrum.
The principle of XPS involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and their binding energy is calculated. This binding energy is unique to each element and is sensitive to the local chemical environment, an effect known as the chemical shift.
In the analysis of this compound, the high-resolution C 1s spectrum is of particular interest. The molecule contains several distinct carbon environments: the methine carbons of the cubane core, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carboxylate carbon. The strained nature of the C-C bonds in the cubane cage influences the binding energy of the cage carbons. osti.gov Theoretical and experimental studies on cubane and its derivatives have shown that the high degree of s-character in the exocyclic C-H bonds and the significant strain energy of the cage (approximately 166 kcal/mol) impact the electronic structure. researchgate.netnih.gov
The C 1s spectrum can be deconvoluted to resolve the contributions from these different carbon species. The carbon atoms of the cubane cage are expected to have a binding energy that is shifted compared to typical sp³-hybridized carbons in unstrained alkanes due to the unique bonding and strain within the cage structure. osti.gov The carboxylate carbon (O=C-O) will exhibit a significant chemical shift to a higher binding energy, typically in the range of 288-289 eV, due to the electronegative oxygen atoms. nih.gov The quaternary and primary carbons of the tert-butyl group will also be distinguishable.
Similarly, the O 1s spectrum provides information about the ester functionality. The two oxygen atoms in the carboxylate group are in slightly different chemical environments (C=O and C-O), which can sometimes be resolved into two distinct peaks or a broadened asymmetric peak in the O 1s spectrum.
The quantitative analysis of the peak areas in the XPS spectrum allows for the determination of the elemental composition, which can be compared to the theoretical atomic ratios of this compound to assess its purity. Any contaminants or residual starting materials would present additional peaks in the survey and high-resolution spectra, making XPS a valuable tool for quality control.
Detailed Research Findings
Although a specific XPS study for this compound is not widely published, data from analogous structures, including cubane derivatives and tert-butyl esters, allow for a detailed prediction of its XPS spectrum.
The C 1s spectrum is expected to be complex, with overlapping peaks corresponding to the various carbon environments. The hydrocarbon C 1s peak, typically used for charge referencing, is set at 284.8 eV. utwente.nl Relative to this, the carbons of the cubane cage would appear at a distinct binding energy. Studies on strained cage molecules like adamantane and cubane have shown that the C-C σ* resonances are sensitive to the degree of strain. osti.gov For cubane itself, the high symmetry results in a single 13C NMR peak, and while XPS is more sensitive to local chemical environments, the cage carbons are expected to be closely grouped.
The carboxylate carbon is the most downfield-shifted peak in the C 1s spectrum due to being bonded to two oxygen atoms. nih.gov The tert-butyl group will show two distinct signals: one for the three equivalent methyl carbons and another for the central quaternary carbon, with the latter being at a slightly higher binding energy.
The O 1s spectrum is expected to show a main peak corresponding to the two oxygen atoms of the ester group. The carbonyl oxygen (C=O) and the ester oxygen (O-C) can have slightly different binding energies, which may or may not be resolved depending on the instrument's resolution and the specific electronic environment.
The presence of any impurities, such as unreacted cubanecarboxylic acid or residual solvents, would be detectable. For instance, a carboxylic acid impurity would present a distinct O 1s signal and a C 1s signal for the COOH group at a characteristic binding energy. researchgate.net
Interactive Data Table: Predicted XPS Binding Energies for this compound
| Atom | Orbital | Functional Group | Predicted Binding Energy (eV) | Reference |
| Carbon | C 1s | Cubane Cage (C-H) | ~285.5 | osti.gov |
| Carbon | C 1s | Tert-butyl (C-(CH₃)₃) | ~286.0 | dtu.dk |
| Carbon | C 1s | Tert-butyl (-CH₃) | ~285.2 | dtu.dk |
| Carbon | C 1s | Carboxylate (O=C-O) | ~288.5 - 289.0 | nih.gov |
| Oxygen | O 1s | Carbonyl (C=O) | ~532.0 | acs.org |
| Oxygen | O 1s | Ester (O-C) | ~533.5 | acs.org |
Note: The predicted binding energies are approximate and can vary based on the specific instrument calibration and charge correction method used. The values are referenced to the adventitious carbon C 1s peak at 284.8 eV.
Quantum Chemical Studies on Cubane Strain Energy and Thermodynamic Stability
The cubane molecule is a synthetic hydrocarbon (C₈H₈) renowned for its unique cubic structure, which results in significant ring strain. wikipedia.org This high degree of strain is a central topic in computational chemistry. Quantum chemical studies have been instrumental in quantifying the strain energy and thermodynamic properties of the cubane scaffold. The strain energy of the parent cubane has been estimated to be between 667.2 and 681.0 kJ mol⁻¹. nih.govumsl.edu This high strain arises from the severe deviation of the carbon-carbon bond angles (90°) from the ideal tetrahedral angle (109.5°). wikipedia.org
High-level theoretical studies, such as those using the W1-F12 explicitly correlated composite method, have calculated the gas-phase enthalpy of formation for cubane to be approximately 603.4 ± 4 kJ mol⁻¹. nih.govresearchgate.net When combined with the experimental enthalpy of sublimation, the solid-phase enthalpy of formation is estimated at 548.6 ± 4.5 kJ mol⁻¹. nih.govresearchgate.net These theoretical values are in close agreement with experimental calorimetric results. nih.govresearchgate.net
Table 1: Calculated Thermodynamic Properties of Cubane
| Property | Value | Unit |
|---|---|---|
| Gas-Phase Enthalpy of Formation | 603.4 ± 4 | kJ mol⁻¹ |
| Solid-Phase Enthalpy of Formation | 548.6 ± 4.5 | kJ mol⁻¹ |
| Strain Energy | 667.2 - 681.0 | kJ mol⁻¹ |
| C-H Bond Dissociation Enthalpy | 438.4 ± 4 | kJ mol⁻¹ |
| Ionization Energy | 1435.1 ± 4 | kJ mol⁻¹ |
| Gas-Phase Acidity | 1704.6 ± 4 | kJ mol⁻¹ |
Data sourced from high-level theoretical studies. nih.govresearchgate.net
Prediction of Electronic Structure and Reactivity Profiles for Cubane Derivatives
The electronic structure of cubane is as unique as its geometry. The carbon atoms in the cubane cage are highly pyramidalized, leading to C-C bonds with significant p-character, which in turn imparts a high degree of s-character to the exocyclic C-H bonds. This makes the C-H bonds of cubane remarkably strong. researchgate.net Computational studies using methods like Density Functional Theory (DFT) have been crucial in elucidating the electronic properties of cubane and its derivatives. mdpi.com
The introduction of a tert-butyl carboxylate substituent modifies the electronic landscape of the cubane cage. The ester group is electron-withdrawing, which can influence the reactivity of the cubane system. In polar reactions, the cubane moiety can exhibit reactivity somewhat similar to that of aromatic systems, and it is readily metallated. wikipedia.org
Theoretical predictions of the electronic structure help in understanding the reactivity of specific sites on the cubane derivative. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. mdpi.com The reactivity of the this compound would be influenced by the interplay between the electron-withdrawing nature of the carboxylate and the electronic properties of the cubane cage itself. The bulky tert-butyl group can also sterically hinder certain reaction pathways.
Theoretical Modeling of Reaction Mechanisms for Cubane Derivatization
The derivatization of the cubane core is a significant area of research, and theoretical modeling plays a key role in understanding the mechanisms of these reactions. researchgate.net The primary challenge in cubane functionalization is the activation of its strong C-H bonds. wikipedia.org Computational models can simulate reaction pathways and transition states, providing insights that are difficult to obtain through experimental means alone.
One of the classic routes to substituted cubanes involves the Favorskii rearrangement, which has been used in the synthesis of cubane-1,4-dicarboxylic acid, a precursor to many other derivatives. wikipedia.org Theoretical modeling of such rearrangements can elucidate the intricate bond-breaking and bond-forming steps involved. Another important reaction is the Barton decarboxylation, which can be used to obtain cubane from the corresponding acid. wikipedia.org
For a compound like this compound, theoretical modeling could be used to predict its behavior in various reactions. For example, it could model the hydrolysis of the ester group or further functionalization of the cubane cage. These computational studies can help in designing synthetic routes to novel cubane derivatives by predicting the feasibility and outcomes of potential reactions.
Computational Evaluation of Energetic and Ballistic Properties of Cubane Scaffolds
The high strain energy and high density of the cubane cage make it an attractive scaffold for the development of high-energy-density materials (HEDMs). wikipedia.orgnih.gov Computational chemistry is an essential tool for the design and evaluation of new energetic compounds based on the cubane structure. researchgate.net
Theoretical calculations can predict key properties of potential HEDMs, such as their density, heat of formation, and specific impulse, which are crucial for assessing their performance as explosives or propellants. researchgate.net For example, computational studies at the B3LYP/6-311++G(d,p) level of theory have been used to show that 1,4-disubstituted cubane derivatives can have higher densities and superior ballistic properties compared to conventional fuels like RP-1. researchgate.net
While this compound itself is not designed as an energetic material, the principles of computational evaluation can be applied to understand how different substituents affect the energetic properties of the cubane scaffold. The introduction of nitro groups, for example, leads to powerful explosives like octanitrocubane. wikipedia.org Computational modeling allows for the systematic in-silico design of such molecules, optimizing their energetic and ballistic properties before undertaking challenging and potentially hazardous synthetic work. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cubane |
| Dimethyl 1,4-cubanedicarboxylate |
| Tert-butylbenzene |
| Cubane-1,4-dicarboxylic acid |
| Octanitrocubane |
Applications of Cubane Carboxylates in Advanced Chemical Research
Role as Rigid Scaffolds in Molecular Design
The rigid, three-dimensional framework of the cubane (B1203433) molecule offers a distinct advantage in the design of complex molecular architectures, providing a level of control over the spatial arrangement of functional groups that is difficult to achieve with more flexible scaffolds.
Three-Dimensional Bioisosteric Applications in Scaffold Development
A significant application of cubane scaffolds in medicinal chemistry is their use as three-dimensional bioisosteres for benzene (B151609) rings. rsc.orgepa.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The cubane cage provides a close geometric match to the benzene ring, making it an ideal non-aromatic substitute. rsc.orgbldpharm.com This substitution can lead to improved pharmacokinetic properties, such as metabolic stability and solubility, while maintaining or even enhancing biological activity. epa.govbldpharm.com
The replacement of a planar benzene ring with a non-planar, rigid cubane scaffold can disrupt undesirable intermolecular π-π stacking interactions, which can improve aqueous solubility and bioavailability. rsc.org Furthermore, the high C–H bond dissociation energy of the cubane core confers resistance to oxidative metabolism, a common issue with aromatic compounds. rsc.org While historically limited by synthetic challenges, recent advancements have made various substituted cubanes more accessible, including 1,2-, 1,3-, and 1,4-disubstituted isomers, allowing for the bioisosteric replacement of ortho-, meta-, and para-substituted benzenes. epa.govbldpharm.com
Table 1: Comparison of Geometric and Physicochemical Properties of Benzene and Cubane Scaffolds
| Property | Benzene | Cubane |
| Geometry | Planar | Cubic |
| C-C Bond Distance (Å) | 1.40 | 1.57 |
| Diagonal Distance (Å) | 2.79 | 2.72 |
| C-H Bond Dissociation Energy (kcal/mol) | ~111 | ~109 |
| Aromaticity | Aromatic | Non-aromatic |
| Metabolic Stability | Prone to oxidative metabolism | Resistant to oxidative metabolism |
Conformational Restriction in Advanced Molecular Architecture
The inherent rigidity of the cubane scaffold is a key feature in the construction of advanced molecular architectures. nih.gov Unlike flexible aliphatic chains or even some cyclic systems, the cubane core locks substituents into fixed spatial orientations. This conformational restriction is highly valuable in supramolecular chemistry and drug design, as it allows for the precise positioning of binding groups or pharmacophores. chemrxiv.orgresearchgate.net
This rigidity is also exploited in the design of molecular rods and linkers. nih.govchemrxiv.org Oligo-cubylcubanes, for instance, are being investigated for applications in liquid crystal design due to their rigid, rod-like structures. nih.gov The defined geometry of cubane provides a predictable and stable framework for building complex, multi-component systems where the spatial relationship between different parts of the molecule is critical for its function. The development of synthetic methods to functionalize the cubane core at its various positions has expanded the possibilities for creating intricate and functionally specific three-dimensional molecules. chemrxiv.org
Integration into Materials Science and Supramolecular Assemblies
The unique structural and electronic properties of cubane carboxylates have led to their integration into the development of novel materials with tailored properties, ranging from porous frameworks to one-dimensional nanostructures.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Cubane Ligands
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netwu.ac.th The use of cubane dicarboxylates as organic linkers has led to the development of novel MOFs with interesting properties. For example, a new MOF analogous to the well-known MOF-5 has been synthesized using basic zinc cubane-1,4-dicarboxylate. This material exhibits a high surface area (3160 m²/g) and shows promise for hydrogen storage applications.
The non-conjugated nature of the cubane-1,4-dicarboxylate ligand influences the structural dynamics of the resulting MOF. In a zinc-based MOF, the lack of conjugation in the cubane linker allows for the rotation of the cubylene units even at low temperatures, a feature not observed in similar MOFs with aromatic linkers. A copper(II) MOF has also been synthesized that features a tetranuclear cubane-type cluster of [Cu₄(MeO)₄]⁴⁺ as a secondary building block. This framework demonstrates catalytic activity in the nitroaldol (Henry) reaction.
Table 2: Properties of a MOF Synthesized with Basic Zinc Cubane-1,4-dicarboxylate
| Property | Value |
| Framework Name | Basic Zinc Cubane-1,4-dicarboxylate |
| Symmetry Space Group | Pmm |
| Lattice Parameter (Å) | 12.776 |
| Surface Area (m²/g) | 3160 |
| Key Feature | Rotation of cubylene units at low temperatures |
| Potential Application | Hydrogen storage |
Nanothread Synthesis and Carbon Allotrope Research with Cubane Precursors
Cubane has been identified as a promising precursor for the synthesis of carbon nanothreads, which are one-dimensional, sp³-rich polymers with exceptional strength and flexibility. wikipedia.orgic.ac.uk These diamond-like molecular rods are formed through the high-pressure, solid-state polymerization of small molecules. The highly strained nature of cubane facilitates its polymerization under pressure, leading to the formation of ordered, extended hydrocarbon networks. wikipedia.orgic.ac.uk
The resulting carbon nanothreads derived from cubane are among the smallest members of the carbon nanothread family and are predicted to be one of the stiffest one-dimensional systems known. wikipedia.orgic.ac.uk This research opens up new avenues for the synthesis of purely sp³-bonded extended solids from saturated molecular precursors, in contrast to the more common use of unsaturated precursors like benzene. wikipedia.orgic.ac.uk
Development of High-Energy Density Materials (HEDMs)
The cubane skeleton is a thermodynamic powerhouse due to its immense strain energy (approximately 166 kcal/mol). This, combined with the high density of many of its derivatives, makes it an attractive scaffold for the development of High-Energy Density Materials (HEDMs). The performance of an explosive is critically dependent on its density, as the detonation velocity is proportional to the square of its density.
The introduction of energetic functional groups, such as nitro groups (-NO₂), onto the cubane core can create powerful and stable explosives. For instance, 1,3,5,7-tetranitrocubane is a potent explosive that exhibits remarkable stability. Octanitrocubane, a derivative with a nitro group at each of the eight vertices, is considered one of the most powerful non-nuclear explosives theoretically possible, with a calculated performance significantly exceeding that of conventional explosives like HMX. The development of energetic cubane derivatives also focuses on achieving a favorable oxygen balance for efficient combustion.
Table 3: Prominent Energetic Cubane Derivatives
| Compound | Key Features | Potential Application |
| 1,3,5,7-Tetranitrocubane | Powerful and highly stable explosive. | Explosives |
| Octanitrocubane | Considered one of the most powerful non-nuclear explosives. | High-performance explosives |
| 1,4-Dinitrocubane | Stable, energetic compound. | Propellants and explosives |
| Heptanitrocubane | A powerful non-nuclear high-energetic material. | High-performance explosives |
Design Principles for Energetic Cubane Derivatives
The design of potent cubane-based energetic materials hinges on leveraging the intrinsic properties of the cubane skeleton and augmenting them through strategic functionalization. Cubane carboxylates are key precursors in this process, allowing for the controlled introduction of energy-rich groups.
The foundational design principles include:
High Density: The cubane molecule itself is the densest of all hydrocarbons, with a density of 1.29 g/cm³ for the parent C₈H₈. dtic.milwikipedia.org High density is a critical attribute for explosives, as the detonation pressure is proportional to the square of the material's density. jes.or.jp Introducing dense functional groups, such as nitro groups (-NO₂), onto the cubane core further increases the crystal density, a primary goal in creating powerful HEDMs. ic.ac.uknasa.gov For example, heptanitrocubane (HpNC) and tetranitrocubane (TNC) exhibit remarkable densities of 2.028 g/cm³ and 1.814 g/cm³, respectively. ic.ac.ukillinois.edu
High Heat of Formation (HOF): The cubane cage possesses an extraordinarily high positive heat of formation (+161 kcal/mol) due to its immense ring strain energy (+159 kcal/mol). dtic.mildtic.mil This stored thermodynamic energy is released upon detonation, contributing significantly to the explosive power. The addition of explosophoric groups, which also have high positive HOFs, further enhances the total energy release. dtic.mil
Kinetic Stability: Despite its enormous thermodynamic instability, the cubane framework is remarkably kinetically stable due to the absence of low-energy decomposition pathways. wikipedia.orgpetrolpark.co.uk This stability is largely retained in its energetic derivatives, making them insensitive to shock or impact under normal conditions. jes.or.jpic.ac.uk For example, 1,3,5,7-tetranitrocubane is a powerful explosive that is notably stable, and octanitrocubane (ONC) can withstand hammer blows without reacting. jes.or.jpic.ac.uk This combination of high energy and high stability is a paramount objective in the design of safe and effective explosives. dtic.mil
Oxygen Balance: A crucial factor in the performance of an explosive is its oxygen balance, which refers to the degree to which the explosive contains its own oxygen for complete combustion. The ideal scenario is to have enough oxygen atoms to convert all carbon and hydrogen into CO₂ and H₂O. Cubane derivatives are systematically functionalized with oxygen-rich groups, like the nitro group, to approach a perfect oxygen balance. petrolpark.co.uk The theoretical octanitrocubane is a prime example, possessing a perfect oxygen balance where the eight nitro groups provide exactly enough oxygen to fully oxidize the eight carbon atoms of the cage. ic.ac.ukillinois.edu
Thermochemical and Detonation Property Prediction in Cubane-Based Systems
The development of cubane-based energetic materials relies heavily on computational chemistry to predict their performance and stability before undertaking complex and costly synthesis. Cubane carboxylates serve as the foundational structures in these models for designing new derivatives.
Theoretical predictions are centered on several key performance indicators:
Computational Methods: Density Functional Theory (DFT) is a widely used method for these predictions, with functionals like B3LYP combined with basis sets such as 6-311++G(d,p) providing reliable data. nih.govresearchgate.net These computational studies are used to calculate fundamental properties including crystal density (ρ), solid-phase heat of formation (HOF), and bond dissociation energies (BDE). nih.govresearchgate.netacs.org
Detonation Performance Prediction: The primary indicators of explosive power are detonation velocity (D) and detonation pressure (P). These are often estimated using the empirical Kamlet-Jacobs equations, which require the calculated values for density and heat of formation. taylorandfrancis.comresearchgate.net These predictions allow researchers to screen potential HEDM candidates and prioritize the synthesis of the most promising compounds. For instance, theoretical studies on octanitrocubane predicted its exceptional performance, with a detonation velocity of around 10.1 km/s and a detonation pressure of 500 kbar, marking it as potentially 15-30% more powerful than HMX, a standard military explosive. ic.ac.ukillinois.edu
Stability Analysis: Computational models are also crucial for assessing the kinetic and thermodynamic stability of designed molecules. The analysis of bond dissociation energies helps to identify the weakest bond in the molecule, known as the "trigger bond," which is the likely point of initiation for decomposition. nih.govacs.org Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is calculated as an indicator of kinetic stability. nih.gov
The table below presents a comparison of predicted and measured properties for several key energetic cubane derivatives, illustrating the power of these predictive models.
| Compound | Formula | Density (ρ) (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa/kbar) | Reference |
| HMX (for comparison) | C₄H₈N₈O₈ | 1.89 - 1.91 | 9.11 | ~39.0 / 390 | researchgate.net |
| CL-20 (for comparison) | C₆H₆N₁₂O₁₂ | 2.04 | 9.38 | ~45.0 / 450 | illinois.edu |
| 1,3,5,7-Tetranitrocubane (TNC) | C₈H₄N₄O₈ | 1.814 | - | - | ic.ac.uk |
| Heptanitrocubane (HpNC) | C₈H₁N₇O₁₄ | 2.028 | - | - | ic.ac.ukillinois.edu |
| Octanitrocubane (ONC) | C₈N₈O₁₆ | ~1.98 (exp.) | 10.1 (exp.) | ~50.0 / 500 (exp.) | illinois.eduresearchgate.nettaylorandfrancis.com |
| 2,4,6,8-Tetranitro-1,3,5,7-tetraazacubane (TNTAC) | C₄H₀N₈O₈ | 2.12 (calc.) | 10.42 (calc.) | 52.82 (calc.) | acs.orgresearchgate.net |
Future Directions and Emerging Research Avenues in Cubane 1 Carboxylate Chemistry
Exploration of Novel Functionalization Strategies for Cubane (B1203433) Scaffolds
The inherent stability and rigid, three-dimensional structure of the cubane scaffold make it an attractive building block for creating complex molecules with precise spatial arrangements of functional groups. acs.orgresearchgate.netnih.gov However, the synthetic challenge lies in the selective functionalization of its C-H bonds. wikipedia.org Historically, functionalization has often relied on precursors like dimethyl 1,4-cubanedicarboxylate. nih.govacs.orgsoton.ac.uk Current research is actively pursuing more direct and versatile methods.
A significant advancement is the use of transition-metal-catalyzed C-H activation. acs.org For instance, a novel method for introducing an oxygen functionality into a cubane core has been developed using a directed acetoxylation methodology. acs.org This strategy opens pathways to cubane analogues of pharmaceutically relevant scaffolds. acs.org Another innovative approach involves the metal-halogen exchange reactions of iodinated cubane derivatives, which has enabled the attachment of key elements like boron and phosphorus to the cubane scaffold. researchgate.net These elements are crucial for engaging in transition-metal-catalyzed cross-coupling reactions, potentially unlocking access to a vast number of substituted cubane scaffolds. researchgate.net
Furthermore, researchers are exploring photochemical methods for direct carboxylation of the cubane core, which allows for the introduction of new functionalities at remote positions, a contrast to ortho-metalation techniques. ic.ac.uk The development of these strategies is critical for synthesizing a diverse library of cubane derivatives with tailored properties for various applications. ontosight.airesearchgate.net
Integration with Flow Chemistry and Automated Synthesis for Cubane Derivatives
The synthesis of cubane derivatives has traditionally been a multi-step and often complex process. soton.ac.ukic.ac.uk To address these challenges and meet the increasing demand for cubane building blocks, researchers are turning to flow chemistry and automated synthesis platforms. researchgate.netsoton.ac.uk
Continuous-flow photochemistry has proven to be a particularly effective technique for scaling up key steps in cubane synthesis. For example, a [2+2] photocycloaddition step to create the caged intermediate of dimethyl 1,4-cubanedicarboxylate has been successfully scaled up using custom-built flow photoreactors. soton.ac.uk This method significantly reduces reaction times and avoids the limitations of batch photoreactors. soton.ac.uk The use of flow chemistry not only enhances efficiency and scalability but also aligns with the principles of sustainable chemistry by potentially reducing hazardous waste and costly reagents. researchgate.net
Automated electrochemical flow platforms are also emerging as a powerful tool for accelerating the synthesis and optimization of cubane derivative libraries. nih.gov These platforms can overcome the challenges of cell miniaturization in batch electrochemistry and the design of effective single-pass flow systems. nih.gov By enabling high-throughput experimentation, automated systems can rapidly screen reaction conditions and facilitate the discovery of new synthetic routes. nih.gov The successful application of these technologies to the synthesis of complex molecules demonstrates their potential to revolutionize the production of cubane derivatives for medicinal chemistry and other fields. researchgate.netnih.gov
Advancements in Targeted Material Applications of Cubane-Based Compounds
The unique properties of the cubane core, including its high density, significant strain energy, and kinetic stability, make it a promising candidate for a range of material applications. ontosight.aiic.ac.ukacs.org
One of the most explored areas is in the field of high-energy density materials. ontosight.ai The high strain energy of the cubane cage can be released upon decomposition, making cubane derivatives potent explosives and propellants. ontosight.aidtic.mil For instance, octanitrocubane is a powerful, shock-insensitive high explosive. ic.ac.ukscientificupdate.com The high density of cubane derivatives is also advantageous, as it allows for more energetic material to be packed into a limited volume. ic.ac.uk Research is ongoing to synthesize and characterize new energetic cubane derivatives with improved performance and safety profiles. dtic.milresearchgate.net
In materials science, the rigid and well-defined geometry of cubane makes it an ideal building block for creating novel polymers and metal-organic frameworks (MOFs). researchgate.netsoton.ac.uk 1,4-disubstituted cubanes are being investigated as non-aromatic rigid spacers in organic materials. researchgate.net The predictable spatial arrangement of substituents on the cubane scaffold allows for the design of materials with specific and tunable properties. ic.ac.uk For example, the synthesis of perfluorocubane has opened up new avenues in advanced materials research due to its unique electronic properties, including the ability to form a radical anion where an electron is "caged" within the cubane structure. scientificupdate.com This property could be harnessed in the development of novel electronic materials.
The table below summarizes some key cubane derivatives and their potential applications:
| Compound Name | Potential Application | Key Properties |
| Octanitrocubane | High-energy explosive | High density, high strain energy, shock-insensitive |
| 1,4-Dinitrocubane | Energetic material | Thermally stable, less shock-sensitive than TNT |
| Perfluorocubane | Advanced materials | Forms a stable radical anion |
| 1,4-Disubstituted cubanes | Polymers, MOFs | Rigid spacer, predictable geometry |
The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-property relationships of cubane derivatives will undoubtedly lead to the development of new materials with unprecedented functionalities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
